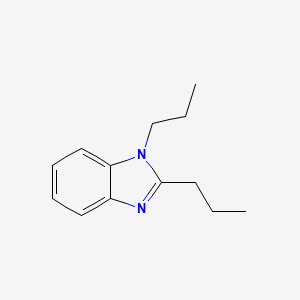

1,2-dipropyl-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dipropylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-7-13-14-11-8-5-6-9-12(11)15(13)10-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQGGISTRHNFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dipropyl 1h 1,3 Benzodiazole and Analogous Structures

Classical and Advanced Synthetic Pathways for 1,3-Benzodiazolesnih.govscispace.com

The construction of the 1,3-benzodiazole core has been achieved through various synthetic strategies, evolving from classical high-temperature condensations to more sophisticated and milder techniques. nih.govscispace.com These methods primarily involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring.

Condensation Reactions for Benzodiazole Core Formationscispace.comresearchgate.net

The most traditional and widely employed method for synthesizing benzimidazoles is the condensation of o-phenylenediamines with carbonyl compounds, such as aldehydes or carboxylic acids. researchgate.nettandfonline.com This approach is valued for its simplicity and the ready availability of starting materials. researchgate.net

A common strategy involves the cyclization of precursor molecules derived from o-phenylenediamines. For instance, the reaction of an N-substituted-o-phenylenediamine with an aldehyde leads to the formation of a 1,2-disubstituted benzimidazole (B57391). In the context of synthesizing 1,2-dipropyl-1H-1,3-benzodiazole, this would involve the reaction of N-propyl-o-phenylenediamine with propionaldehyde. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the final benzimidazole product. kashanu.ac.ir Various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have been employed to facilitate this transformation. tandfonline.com

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these condensation reactions, often leading to higher yields in shorter reaction times compared to conventional heating. scispace.comjchemrev.com For example, the reaction between o-phenylenediamine (B120857) and aldehydes can be efficiently carried out under microwave irradiation. tandfonline.com

Another classical approach involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives, often under harsh dehydrating conditions using strong acids like polyphosphoric acid. scispace.com However, milder reagents and catalysts have been developed to improve yields and reaction conditions. scispace.com

A metal-free approach for the synthesis of benzimidazoles has been reported using D-glucose as a C1 synthon in an oxidative cyclization reaction with o-phenylenediamines in water. mdpi.com This method offers a renewable and environmentally benign route to these heterocyclic compounds. mdpi.com

Catalytic Synthesis Protocolskashanu.ac.irresearchgate.net

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer greater efficiency, selectivity, and sustainability.

Transition metal catalysts have been extensively used in the synthesis of 1,2-disubstituted benzimidazoles. Iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines provides a selective route to these compounds. google.com This method involves the use of an earth-abundant and low-toxicity metal, making it an environmentally friendly option. google.com

Other transition metals like cobalt have also been employed. For instance, a Co(III)/Co(II)-mediated redox catalysis has been developed for the synthesis of 1,2-disubstituted benzimidazoles from aldehydes and phenylenediamines at ambient temperature. acs.org This method is fast, green, and proceeds under mild, solvent-free conditions. acs.org

The following table summarizes various catalytic systems used in the synthesis of 1,2-disubstituted benzimidazoles.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Iron Complex | Primary Alcohols, Aromatic Diamines | Dehydrogenative Coupling | Good | google.com |

| Co(acac)₂ / H₂O₂ | Aldehydes, Phenylenediamines | Ambient Temperature, Solvent-free | 83-97 | acs.org |

| SBA-Pr-SO₃H | Aromatic Aldehydes, o-phenylenediamine | Solvent-free | Good to Excellent | kashanu.ac.ir |

| Phosphoric Acid | Aromatic Aldehydes, o-phenylenediamine | Methanol, 50 °C | High | rsc.org |

| Er(OTf)₃ | N-phenyl-o-phenylenediamine, Benzaldehyde | Microwave, Solvent-free | 86-99 | researchgate.net |

Photocatalysis has emerged as a powerful green tool in organic synthesis, utilizing visible light to drive chemical reactions. Several photocatalytic methods for the synthesis of benzimidazoles have been reported. For example, flavin photocatalysis enables the aerobic oxidative reaction between arylamines and o-phenylenediamines to produce benzimidazoles under visible light irradiation, using atmospheric oxygen as the oxidant.

Another approach involves the use of heterogeneous photocatalysts. For instance, a novel photocatalyst, W–ZnO@NH₂–CBB, has been used for the synthesis of a wide range of benzimidazoles through the condensation of o-phenylenediamine with benzyl (B1604629) alcohols under UV-visible light. researchgate.net Organic photocatalysts like Rose Bengal have also been employed for the efficient synthesis of functionalized benzimidazoles from o-phenylenediamines and various aldehydes under metal-free conditions. rsc.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzimidazole synthesis, this has led to the development of more environmentally benign methods.

The use of water as a solvent is a key aspect of green chemistry. A straightforward method for the synthesis of the benzimidazole ring system has been developed through a carbon-nitrogen cross-coupling reaction in water, without the need for any additional reagent or catalyst. Another green approach involves the use of D-glucose, a biorenewable resource, as a C1 synthon for the synthesis of benzimidazoles in water. mdpi.com

The use of ionic liquids as green solvents and catalysts has also been explored. For example, [bmim][BF₄] has been used as a reaction medium for the synthesis of benzimidazole derivatives, leading to increased yields and reduced reaction times while eliminating the need for metal catalysts or toxic solvents. jchemrev.com

Solid acid catalysts, such as SBA-Pr-SO₃H, have been used for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions, offering advantages like excellent yields, easy synthesis, and simple workup procedures. kashanu.ac.ir

The following table provides an overview of various green synthetic methods for benzimidazoles.

| Method | Catalyst/Solvent | Key Features | Reference |

| Oxidative Cyclization | D-Glucose / Water | Metal-free, biorenewable C1 source | mdpi.com |

| C-N Cross-Coupling | Water | Catalyst-free | |

| Condensation | [bmim][BF₄] (Ionic Liquid) | Green solvent and catalyst, high yield | jchemrev.com |

| Condensation | SBA-Pr-SO₃H | Solid acid catalyst, solvent-free | kashanu.ac.ir |

| Photocatalysis | Flavin / Visible Light | Metal-free, uses air as oxidant |

Selective N-Alkylation and Alkylation Strategies for the 1,3-Benzodiazole Nucleus

The synthesis of 1,2-disubstituted benzimidazoles, such as 1,2-dipropyl-1H-1,3-benzodiazole, often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netijprs.comnih.gov However, achieving regioselectivity in the N-alkylation of the benzimidazole core presents a significant challenge due to the similar electronic properties of the two nitrogen atoms. nih.gov

Various strategies have been developed to address this. One approach involves the direct condensation of N-substituted o-phenylenediamines with aldehydes. For instance, a one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles has been achieved through a water-assisted tandem N-alkylation–reduction–condensation process. rsc.org This method leverages the role of water in promoting selective N-monobenzylation of o-nitroanilines, which are then reduced and condensed with aldehydes. rsc.org Another efficient protocol for synthesizing 1,2-disubstituted benzimidazoles involves the reaction of o-phenylenediamines and aldehydes under solvent-free conditions with grinding, using p-toluenesulfonic acid as a catalyst. rsc.org

Alternative methods focus on the direct alkylation of the pre-formed benzimidazole ring. N-alkylation of imidazoles and benzimidazoles can be carried out using powdered potassium hydroxide (B78521) in acetone (B3395972) at room temperature with a slight excess of the alkyl halide to yield the mono-alkylated product. lookchem.com For less reactive alkyl halides, the reaction may require heating to 55-60°C. lookchem.com

Rational Functionalization and Derivatization of the 1,3-Benzodiazole Core

The functionalization of the benzimidazole core is crucial for tuning its biological and material properties. This can be achieved through various reactions targeting either the aromatic benzene ring or the imidazole moiety.

The benzene portion of the benzimidazole ring is susceptible to electrophilic substitution reactions. chemicalbook.com The positions 4, 5, 6, and 7 are π-excessive, making them prone to attack by electrophiles. chemicalbook.com For example, bromination of 2-amino-1-methyl(ethyl)benzimidazole with hydrobromic acid at room temperature leads to the formation of mono-bromo substituted compounds, primarily at the 5 and 6 positions. longdom.org

Nucleophilic substitution on the imidazole ring is also a key functionalization strategy. The C2 position is particularly susceptible to nucleophilic attack, especially when a good leaving group is present. chemicalbook.comlongdom.org For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. longdom.orgijdrt.com The Chichibabin amination reaction is a classic example used to synthesize 1-substituted-2-aminobenzimidazoles. longdom.org

Achieving regioselectivity in the functionalization of benzimidazoles is a significant area of research. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the benzimidazole core. nih.gov For example, rhodium(I)-catalyzed C2-selective alkylation of benzimidazoles with Michael acceptors has been reported to proceed with complete branched selectivity. nih.gov Similarly, copper-catalyzed regioselective C2-H alkylation of benzimidazoles with aromatic alkenes provides a modular route to various substituted benzimidazoles. acs.org

Palladium catalysis has also been employed for the regiocontrolled synthesis of N-arylbenzimidazoles through a cascade of C-N bond-forming reactions. nih.gov Furthermore, palladium-catalyzed C-H alkenylation of imidazoles has been developed with high C5 selectivity, which can then be used to construct unsymmetrically substituted benzimidazoles. rsc.org

Post-synthetic modification offers a versatile approach to introduce a wide array of functional groups onto a pre-existing benzimidazole scaffold. acs.orgacs.orgoup.com This strategy is particularly useful for creating libraries of compounds for drug discovery or for fine-tuning the properties of materials. researchgate.net For instance, a hybrid molecule incorporating both benzimidazole and indole (B1671886) scaffolds has been synthesized via a post-synthetic transformation. acs.org This involves linking the two pharmacophores with an alkyl chain, potentially leading to synergistic bioactivities. acs.org

These post-synthetic modifications can involve various chemical reactions, including the formation of new covalent bonds such as triazoles, esters, and amides, or through coordination and ionic interactions. oup.com

Advanced Spectroscopic and Structural Elucidation of 1,2 Dipropyl 1h 1,3 Benzodiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1,2-dipropyl-1H-1,3-benzodiazole, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Comprehensive ¹H NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In 1,2-dipropyl-1H-1,3-benzodiazole, distinct signals would be expected for the protons on the benzimidazole (B57391) core and the two propyl chains.

Aromatic Region: The four protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) would typically appear in the downfield region, approximately between δ 7.0 and 7.8 ppm. The substitution pattern would lead to a complex splitting pattern, likely resembling two sets of adjacent protons (an ABCD system), which could be resolved using high-field NMR instruments. beilstein-journals.org

Aliphatic Region (Propyl Groups):

N-Propyl Group: The methylene (B1212753) group attached to the nitrogen (N-CH₂-CH₂-CH₃) would be expected to resonate around δ 4.0-4.5 ppm, shifted downfield due to the influence of the electronegative nitrogen atom. The adjacent methylene protons would appear further upfield, likely as a sextet, followed by the terminal methyl protons as a triplet.

C2-Propyl Group: The methylene group attached to the C2 carbon (C-CH₂-CH₂-CH₃) would likely resonate around δ 2.8-3.2 ppm. Similar to the N-propyl group, the subsequent methylene and methyl groups would show characteristic splitting patterns (sextet and triplet, respectively).

Coupling Analysis: Spin-spin coupling (J-coupling) between adjacent protons would be crucial for confirming the assignments. For instance, the methylene protons in the propyl chains would show triplet multiplicity due to coupling with the adjacent methylene group, while the central methylene protons would appear as a multiplet (a sextet) from coupling to both the adjacent CH₂ and CH₃ groups.

Interactive Data Table: Hypothetical ¹H NMR Data

The following table illustrates the expected format for reporting ¹H NMR data for 1,2-dipropyl-1H-1,3-benzodiazole, recorded in a solvent like CDCl₃ at 400 MHz. The chemical shifts (δ) and coupling constants (J) are representative values for similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 / H-7 | 7.6 - 7.8 | m | - |

| H-5 / H-6 | 7.1 - 7.3 | m | - |

| N-CH₂ | ~4.2 | t | ~7.5 |

| C2-CH₂ | ~3.0 | t | ~7.6 |

| N-CH₂-CH₂ | ~1.8 | sextet | ~7.5 |

| C2-CH₂-CH₂ | ~1.9 | sextet | ~7.6 |

| N-propyl-CH₃ | ~0.9 | t | ~7.5 |

| C2-propyl-CH₃ | ~1.0 | t | ~7.6 |

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic and Heterocyclic Carbons: The carbon atoms of the benzimidazole ring would appear in the downfield region (δ 110-155 ppm). The C2 carbon, being positioned between two nitrogen atoms, would be the most downfield of the heterocyclic carbons, expected around δ 155 ppm. researchgate.net The quaternary carbons (C-3a, C-7a) would also be in this region. beilstein-journals.org

Aliphatic Carbons: The carbons of the two propyl chains would resonate in the upfield region (δ 10-50 ppm). The carbons directly attached to nitrogen (N-CH₂) and the C2 position (C2-CH₂) would be the most downfield of the aliphatic signals.

Interactive Data Table: Hypothetical ¹³C NMR Data

This table illustrates the expected format for reporting ¹³C NMR data for 1,2-dipropyl-1H-1,3-benzodiazole, recorded in CDCl₃ at 100 MHz. Chemical shifts are representative.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~155.0 |

| C-7a | ~143.0 |

| C-3a | ~135.0 |

| C-5 / C-6 | ~122.0 |

| C-4 / C-7 | ~115.0 |

| N-CH₂ | ~45.0 |

| C2-CH₂ | ~30.0 |

| N-CH₂-CH₂ | ~23.0 |

| C2-CH₂-CH₂ | ~21.0 |

| N-propyl-CH₃ | ~11.5 |

| C2-propyl-CH₃ | ~14.0 |

Multidimensional NMR Techniques for Structural Confirmation (e.g., ROESY for Stereochemistry)

While 1,2-dipropyl-1H-1,3-benzodiazole does not possess stereocenters, multidimensional NMR techniques are invaluable for confirming assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings, showing correlations between adjacent protons within the propyl chains and the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be essential for assigning the quaternary carbons and confirming the connectivity between the propyl groups and the benzimidazole core.

High-Resolution Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Identification via High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS is a soft ionization technique that is ideal for polar, non-volatile molecules like benzimidazole derivatives. It typically forms a protonated molecular ion, [M+H]⁺.

Molecular Formula and Exact Mass: The molecular formula for 1,2-dipropyl-1H-1,3-benzodiazole is C₁₃H₁₈N₂. The expected monoisotopic mass of the neutral molecule is 202.1470 u.

HRESI-MS Analysis: In positive ion mode, HRESI-MS would detect the protonated molecule [C₁₃H₁₉N₂]⁺. High-resolution instrumentation (like TOF or Orbitrap analyzers) would measure the m/z value with high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition, confirming the identity of the compound. For example, the calculated exact mass for [M+H]⁺ would be 203.1548.

Interactive Data Table: Hypothetical HRESI-MS Data

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| [M+H]⁺ | 203.1548 | 203.1546 | -1.0 |

Purity Assessment and Degradation Product Profiling via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. kuleuven.be This is a standard method for assessing the purity of a synthesized compound and for identifying any impurities or degradation products formed under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis). nih.gov

Purity Assessment: An LC-MS method would be developed to separate the target compound from any starting materials, by-products, or contaminants. researchgate.net The purity would be determined by integrating the peak area of the 1,2-dipropyl-1H-1,3-benzodiazole signal in the chromatogram relative to the total area of all detected peaks.

Degradation Profiling: The compound would be subjected to forced degradation studies. The resulting mixtures would be analyzed by LC-MS/MS.

The LC would separate the parent compound from any new peaks that appear, which represent degradation products.

The MS would provide the molecular weight of these new products.

MS/MS analysis involves selecting the molecular ion of a degradation product, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides structural clues that help in identifying the degradation product, for instance, by observing the loss of a propyl group or modifications to the benzimidazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides invaluable information for identifying the functional groups present. For 1,2-dipropyl-1H-1,3-benzodiazole, the spectrum is dominated by vibrations from the benzimidazole ring system and the two propyl side chains.

Key vibrational modes expected for 1,2-dipropyl-1H-1,3-benzodiazole include:

N-H Stretching: The presence of the tautomeric hydrogen on the imidazole (B134444) ring (1H-benzodiazole) would give rise to a broad absorption band in the 3200-3400 cm⁻¹ region.

C-H Stretching: Two distinct types of C-H stretching vibrations are anticipated. Aromatic C-H stretching from the benzene ring portion of the molecule typically appears at wavenumbers just above 3000 cm⁻¹, in the 3030-3100 cm⁻¹ range libretexts.orgorgchemboulder.comopenstax.org. In contrast, the aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups of the two propyl chains are expected to produce strong absorptions in the 2850-2975 cm⁻¹ region docbrown.info.

C=N and C=C Stretching: The stretching vibrations of the conjugated system within the benzimidazole ring, involving both C=C (aromatic) and C=N (imidazole) bonds, result in a series of characteristic peaks in the 1450-1620 cm⁻¹ range libretexts.orgresearchgate.net. These bands are often complex but are definitive indicators of the heterocyclic aromatic system.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations from the propyl groups are found between 1370 and 1470 cm⁻¹ docbrown.info. Aromatic C-H out-of-plane ("oop") bending vibrations produce strong absorptions in the 900-675 cm⁻¹ region, and the exact position can be diagnostic of the substitution pattern on the benzene ring orgchemboulder.comlibretexts.org.

The table below summarizes the expected FT-IR absorption bands and their assignments for the title compound.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3200-3400 | N-H Stretch | Imidazole ring tautomer |

| ~3030-3100 | C-H Stretch | Aromatic (Benzene ring) |

| ~2850-2975 | C-H Stretch | Aliphatic (Propyl CH₂, CH₃) |

| ~1590-1620 | C=N Stretch | Imidazole ring |

| ~1450-1600 | C=C Stretch | Aromatic and Imidazole rings |

| ~1370-1470 | C-H Bend | Aliphatic (Propyl CH₂, CH₃) |

| ~900-675 | C-H Bend | Aromatic (Out-of-plane) |

This table presents expected data based on characteristic functional group frequencies.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Vibrational Fingerprinting

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that provides significant enhancement of the Raman signal for molecules adsorbed onto or very near to nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detection of analytes at very low concentrations and provides detailed structural information.

For 1,2-dipropyl-1H-1,3-benzodiazole, a SERS analysis would yield an enhanced vibrational fingerprint of the benzimidazole core. Studies on the parent compound, benzimidazole, have shown that its adsorption mechanism on a silver surface is dependent on experimental conditions like pH scispace.comresearchgate.net. Adsorption can occur in two primary ways:

Via π-electrons: The molecule can lie flat on the metal surface, interacting through the delocalized π-electron system of the benzimidazole ring scispace.comresearchgate.net.

Via Nitrogen Atoms: The molecule can orient itself more perpendicularly to the surface, interacting through the lone pair electrons of the nitrogen atoms scispace.comresearchgate.net.

In the case of 1,2-dipropyl-1H-1,3-benzodiazole, the bulky and hydrophobic propyl groups at the N-1 and C-2 positions would likely introduce steric effects, influencing the molecule's preferred orientation on the SERS substrate. This orientation would, in turn, affect which vibrational modes are most strongly enhanced. It is probable that the benzimidazole ring would still dominate the interaction with the surface, leading to a strong enhancement of the ring's characteristic breathing and stretching modes.

| Expected Enhanced Raman Shift (cm⁻¹) | Vibration Type | Assignment |

| ~1595 | Ring Stretch | C=C stretching in the benzimidazole ring |

| ~1415 | Ring Stretch | Benzene ring stretching |

| ~1280 | Ring Breathing/CH Bend | Imidazole ring breathing and C-H in-plane bend |

| ~1010 | Ring Breathing | Symmetric breathing of the benzene ring |

| ~750 | Ring Deformation | Benzimidazole ring out-of-plane deformation |

This table is based on prominent Raman bands observed for the core benzimidazole structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels, typically through the absorption or emission of ultraviolet (UV) or visible light.

Luminescence Properties and Photophysical Behavior

Many benzimidazole derivatives are known to be fluorescent, emitting light after being electronically excited. This luminescence is a result of the molecule relaxing from an excited electronic state back to the ground state via the emission of a photon.

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule after electronic excitation nih.gov. This process leads to the formation of a transient tautomer that has a different electronic structure and typically emits fluorescence at a much longer wavelength than the original form, resulting in an unusually large Stokes shift mdpi.com.

The classic structural motif required for ESIPT in this class of compounds is a 2-(2'-hydroxyphenyl)benzimidazole (HPBI) unit mdpi.comnih.govrsc.org. In HPBI, the acidic proton of the hydroxyl group (-OH) forms an intramolecular hydrogen bond with the nitrogen atom of the imidazole ring. Upon photoexcitation, this proton is transferred to the nitrogen, creating the keto-tautomer which is responsible for the long-wavelength emission mdpi.comacs.org.

The structure of 1,2-dipropyl-1H-1,3-benzodiazole lacks the requisite functional groups for this type of ESIPT process. Specifically, it does not possess an acidic proton donor, such as a hydroxyl or amino group, positioned to form an intramolecular hydrogen bond with a proton-accepting site on the benzimidazole ring. Although a proton is present on one of the ring nitrogens (the 1H-tautomer), there is no internal acceptor site arranged in a sterically favorable pre-existing hydrogen bond. Therefore, while the compound may exhibit conventional fluorescence, it is not expected to undergo the characteristic ESIPT mechanism that is a hallmark of specifically substituted benzimidazoles like HPBI.

Studies on Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

For 1,2-dipropyl-1H-1,3-benzodiazole, the propyl groups at the 1 and 2 positions of the benzimidazole core would likely influence its AIE properties. The flexible nature of the propyl chains could lead to various intramolecular rotations and vibrations in dilute solutions, quenching fluorescence. Upon aggregation, the steric hindrance imposed by the packed molecules would restrict these motions. This restriction of intramolecular rotation (RIR) is a key mechanism for AIE.

The AIE properties could be investigated by studying the photoluminescence (PL) intensity of 1,2-dipropyl-1H-1,3-benzodiazole in solvent mixtures with varying fractions of a poor solvent, such as water in a good solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A significant increase in PL intensity with an increasing fraction of the poor solvent would indicate AIE activity.

Table 1: Hypothetical Photoluminescence Data for 1,2-Dipropyl-1H-1,3-benzodiazole in THF/Water Mixtures

| Water Fraction (% v/v) | PL Intensity (a.u.) |

|---|---|

| 0 | 10 |

| 20 | 15 |

| 40 | 25 |

| 60 | 80 |

| 80 | 250 |

| 90 | 400 |

This table is illustrative and based on typical AIE profiles. Actual experimental data for 1,2-dipropyl-1H-1,3-benzodiazole is not available.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1,2-dipropyl-1H-1,3-benzodiazole, this technique would provide crucial information about its molecular conformation, crystal packing, and intermolecular interactions in the solid state.

Based on studies of other 1,2-disubstituted benzimidazoles, it can be anticipated that the benzimidazole core of 1,2-dipropyl-1H-1,3-benzodiazole would be largely planar. researchgate.net However, the propyl groups at the N1 and C2 positions would likely be twisted out of this plane to minimize steric strain. The dihedral angles between the benzimidazole ring and the planes of the propyl chains would be a key structural parameter.

The crystal packing would likely be stabilized by a combination of van der Waals forces and potentially weak C-H···π interactions involving the aromatic benzimidazole system. The specific arrangement of molecules in the crystal lattice would influence the solid-state properties of the compound, including its melting point and solid-state fluorescence. The absence of strong hydrogen bond donors or acceptors in the molecule (other than the potential for weak C-H···N interactions) suggests that packing will be primarily driven by steric and dispersive forces.

Table 2: Predicted Crystallographic Parameters for 1,2-Dipropyl-1H-1,3-benzodiazole

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

This table presents predicted values based on common crystal systems for similar organic molecules and is not based on experimental data for the specific compound. The actual crystal structure would need to be determined experimentally to confirm these predictions. nih.govmdpi.com

Computational and Theoretical Investigations of 1,2 Dipropyl 1h 1,3 Benzodiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. ohio-state.edu For benzimidazole (B57391) derivatives, DFT calculations, often using hybrid functionals like B3LYP, have proven effective in providing reliable data that correlates well with experimental findings. mdpi.comnih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. rub.de This process determines stable equilibrium structures and provides key information on bond lengths, bond angles, and dihedral angles. For benzimidazole derivatives, the optimized geometry is crucial for understanding their stability and reactivity.

While specific optimized parameters for 1,2-dipropyl-1H-1,3-benzodiazole are not available, studies on analogous compounds provide valuable insights. For instance, in a theoretical study of N-Butyl-1H-benzimidazole using the DFT/B3LYP method with a 6-311++G(d,p) basis set, the introduction of the alkyl group at the N1 position was found to have minimal effect on the core geometry of the benzimidazole ring when compared to the parent molecule. nih.gov The calculated bond lengths and angles showed excellent agreement with experimental data. nih.gov Similarly, in other 1,2-disubstituted benzimidazoles, calculated bond lengths and angles have been found to be in close agreement with X-ray diffraction data. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzimidazole Derivative (N-Butyl-1H-benzimidazole)

| Parameter | Bond Length (Å) - Theoretical | Bond Angle (°) - Theoretical |

| C1-N26 | 1.386 | N26-C7-N27: 113.4 |

| C2-N27 | 1.387 | C2-N27-C7: 104.9 |

| C7-N26 | 1.377 | C1-N26-C7: 106.8 |

| C7-N27 | 1.306 | |

| Data sourced from a DFT study on N-Butyl-1H-benzimidazole and presented as an illustrative example. nih.gov |

The conformation of the propyl groups in 1,2-dipropyl-1H-1,3-benzodiazole would be a key outcome of a geometry optimization study. The flexibility of the alkyl chains allows for multiple possible conformers, and DFT calculations would identify the most energetically favorable spatial arrangements.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity and lower stability. researchgate.net

For various benzimidazole derivatives, DFT calculations have been used to determine these electronic parameters. researchgate.netdergipark.org.tr For example, in a study on two different benzimidazole derivatives, the HOMO and LUMO energy values were shown to change based on the substituents on the benzimidazole core. researchgate.net The HOMO-LUMO energy gap for a series of synthesized benzothiazoles, a related class of compounds, was found to be in the range of 4.46-4.73 eV. researchgate.net

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Benzimidazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Benzimidazole Derivative 1 | -6.2967 | -1.8096 | 4.4871 |

| Benzothiazole (B30560) Derivative A | Not Specified | Not Specified | 4.57 |

| Benzothiazole Derivative B | Not Specified | Not Specified | 5.31 |

| These values are illustrative and sourced from studies on various benzimidazole and benzothiazole derivatives, not 1,2-dipropyl-1H-1,3-benzodiazole. researchgate.netirjweb.com |

The distribution of the HOMO and LUMO orbitals is also significant. In many 1,2-disubstituted benzimidazoles, the HOMO is often localized over the benzimidazole moiety, indicating this is the primary site for electrophilic attack, while the LUMO may be distributed differently depending on the nature of the substituents. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. reed.eduresearchgate.net

In studies of benzimidazole derivatives, MEP analysis clearly identifies the reactive sites. mdpi.comnih.gov For N-Butyl-1H-benzimidazole, the MEP map shows negative potential localized around the nitrogen atoms of the imidazole (B134444) ring, confirming them as the primary sites for electrophilic interactions. nih.gov The aromatic ring and the alkyl substituent typically show regions of neutral or slightly positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and the molecule's behavior in a biological system. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with the classic Lewis structure concepts of bonds and lone pairs. numberanalytics.com This method is particularly useful for analyzing hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT). researchgate.net The stability of a molecule can be assessed by examining the stabilization energy E(2) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu

NBO analysis has been applied to various benzimidazole derivatives to understand their electronic stability. nih.govmdpi.com For example, a study on novel benzimidazole fused-1,4-oxazepines used NBO analysis to compute the charge distributions at different atomic sites. mdpi.com In another computational investigation, NBO analysis identified strong stabilization energy arising from the interaction between the lone pair of a nitrogen atom and the antibonding orbitals of adjacent bonds, indicating significant charge delocalization within the indazole ring system, a related heterocyclic structure. researchgate.net

Table 3: Illustrative NBO Analysis Data - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a |

| LP(1) N4 | σ(C8-C9) | 40.25 |

| LP(1) N(x) | π(C-C) | Varies |

| π(C-C) | π*(C-N) | Varies |

| aE(2) represents the energy of hyperconjugative interactions. This data is illustrative, taken from a study on a dichlorobenzyl-indazole derivative, and demonstrates the type of information obtained from NBO analysis. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension used to study the properties of electronic excited states. ohio-state.edursc.org It has become a standard method for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as other properties like oscillator strengths and excited-state geometries. rsc.orgresearchgate.net

TD-DFT calculations on benzimidazole derivatives have been shown to accurately predict their electronic absorption spectra. nih.govresearchgate.net For N-Butyl-1H-benzimidazole, TD-DFT calculations predicted an absorption peak at 248 nm, which was in excellent agreement with the experimental spectrum. nih.gov Theoretical studies on other benzimidazoles have used TD-DFT to investigate π→π* transitions and the influence of different solvents on the electronic spectra. researchgate.net This method is crucial for understanding the photophysical properties of these compounds and for designing molecules with specific optical characteristics. rsc.org

Mechanistic Elucidation of Chemical Reactions via Computational Modeling

Computational modeling, particularly using DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. mdpi.comnih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed, step-by-step understanding of how reactants are converted into products. nih.gov

While no specific mechanistic studies for the synthesis or reactions of 1,2-dipropyl-1H-1,3-benzodiazole were found, computational methods have been widely applied to the synthesis of the broader benzimidazole class. For example, the Phillips–Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids, is a common route to 1,2-disubstituted benzimidazoles. nih.gov Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the stable geometries of the starting materials (e.g., N-propyl-o-phenylenediamine and butyric acid) and the final product (1,2-dipropyl-1H-1,3-benzodiazole).

Transition State Searching: Locating the high-energy transition state structures for key steps, such as the initial nucleophilic attack and subsequent cyclization and dehydration steps.

Energy Profile Mapping: Connecting the reactants, intermediates, transition states, and products to construct a complete reaction energy profile, which reveals the activation energies and thermodynamics of the reaction.

Such computational studies can help optimize reaction conditions, predict the feasibility of different synthetic routes, and design new catalysts for more efficient synthesis. mdpi.commit.edu

Prediction and Validation of Reaction Pathways and Transition States

Computational methods are instrumental in mapping out the potential reaction pathways for the synthesis and transformation of heterocyclic compounds. Techniques such as Density Functional Theory (DFT) are commonly used to model these processes. For a molecule like 1,2-dipropyl-1H-1,3-benzodiazole, theoretical calculations can predict the most likely routes for its formation, for instance, through the condensation of o-phenylenediamine (B120857) with a suitable propyl-containing precursor.

The process involves identifying all possible intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the feasibility and rate of a reaction. Computational tools can rapidly find these saddle points on the potential energy surface, which is often more efficient than experimental approaches that might require extensive screening of reaction conditions. aps.orgresearchgate.net For complex reactions, methods have been developed that use a penalty function to bias the search towards a desired product structure, efficiently revealing the intermediate states along the pathway. aps.org

Once a potential pathway is identified, its validity is corroborated by comparing calculated spectroscopic data (such as NMR chemical shifts) for the proposed intermediates and final product with experimental measurements. acs.orgmdpi.com This synergy between theoretical prediction and experimental validation provides a robust framework for understanding and optimizing synthetic routes. For example, in the study of 1,3-dipolar cycloaddition reactions, DFT calculations have been essential to confirm the regioselectivity and the structure of the resulting complex heterocyclic products. acs.org

Table 1: Hypothetical Intermediates and Transition States in a Proposed Synthesis Pathway

| Step | Reactant(s) | Intermediate/Transition State | Product |

| 1 | o-Phenylenediamine + Propionaldehyde | Schiff Base Intermediate | 2-Propyl-1H-benzimidazole |

| 2 | 2-Propyl-1H-benzimidazole + Propyl Bromide | N-Alkylation Transition State | 1,2-Dipropyl-1H-1,3-benzodiazole |

Note: This table presents a simplified, hypothetical reaction pathway for illustrative purposes.

Calculation of Free Energy Barriers for Chemical Transformations

A key outcome of studying reaction pathways is the ability to calculate the activation energy, or more precisely, the Gibbs free energy barrier (ΔG‡), for each step. This barrier dictates the kinetics of a chemical transformation. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster process.

DFT calculations are frequently employed to determine the energies of reactants, transition states, and products. The difference in Gibbs free energy between the reactants and the transition state gives the activation barrier. These calculations can be used to compare competing reaction pathways and predict which one is more favorable kinetically. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, DFT calculations have shown the free energy barrier for the formation of the 1,4-disubstituted product to be significantly lower than that for the 1,5-disubstituted isomer, explaining the high regioselectivity of the reaction. beilstein-journals.org

For 1,2-dipropyl-1H-1,3-benzodiazole, such calculations could be used to understand its rotational barriers, potential for tautomerization, or its reactivity in further chemical modifications. By comparing the energy barriers of different potential transformations, chemists can predict the most likely product under a given set of conditions without performing the actual experiment. chinesechemsoc.org

Table 2: Illustrative Calculated Free Energy Barriers for a Hypothetical Isomerization Reaction

| Transformation | Transition State (TS) | Calculated ΔG‡ (kcal/mol) | Reaction Rate |

| Tautomerization | Proton Transfer TS | 18.5 | Moderate |

| Rotational Isomerism (C-N bond) | Planar TS | 8.2 | Fast |

| Ring Inversion | Planar Benzimidazole Ring TS | 25.1 | Slow |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from free energy calculations.

Theoretical Studies of Supramolecular Architectures and Solid-State Phenomena

In the solid state, molecules of 1,2-dipropyl-1H-1,3-benzodiazole would interact with each other through a variety of non-covalent forces, including van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π or π–π stacking interactions involving the benzimidazole ring system. These interactions dictate the crystal packing and, consequently, the material's physical properties.

Theoretical studies are crucial for understanding and predicting these supramolecular architectures. mdpi.com Computational methods can model the formation of dimers and larger clusters, calculating the stabilization energies of different arrangements. researchgate.net Techniques like Hirshfeld surface analysis and Atoms in Molecules (AIM) theory can be used to visualize and quantify intermolecular contacts, revealing the nature and strength of the interactions that hold the crystal lattice together. mdpi.com For example, studies on related heterocyclic systems have shown that hydrogen bonds and π–π stacking interactions are often the dominant forces controlling the self-assembly of molecules in the solid state. mdpi.commdpi.com Understanding these phenomena is key to crystal engineering, where the goal is to design materials with specific properties like solubility or melting point.

Table 3: Common Intermolecular Interactions in Benzimidazole-based Crystal Structures

| Interaction Type | Description | Typical Energy (kcal/mol) |

| π–π Stacking | Attraction between aromatic rings (face-to-face or offset) | 1-3 |

| C-H···N Hydrogen Bond | Weak hydrogen bond between a C-H donor and a nitrogen acceptor | 0.5-2 |

| C-H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring | 0.5-2.5 |

| van der Waals Forces | General non-specific attractive/repulsive forces | Variable |

Solvation Effects on Electronic and Spectroscopic Properties through Computational Methods

The electronic and spectroscopic properties of a molecule are often significantly influenced by its environment, particularly the solvent. researchgate.net Computational chemistry offers methods to simulate these solvation effects, providing insights that bridge the gap between gas-phase calculations and experimental solution-phase measurements.

The polarizable continuum model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. scirp.org Using this model in conjunction with Time-Dependent DFT (TD-DFT), it is possible to predict how the UV-Visible absorption spectrum of 1,2-dipropyl-1H-1,3-benzodiazole would change in solvents of different polarities. researchgate.net Generally, polar solvents can stabilize charge-transfer excited states, leading to a red-shift (bathochromic shift) in the absorption maximum. acs.org

Furthermore, solvation affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions. researchgate.net By calculating these properties in different simulated solvent environments, researchers can better understand and predict the behavior of the compound in various chemical settings. researchgate.net

Table 4: Hypothetical Solvatochromic Effects on the Main Absorption Peak (λmax) of 1,2-Dipropyl-1H-1,3-benzodiazole

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 280 | 5.10 |

| Hexane | 1.9 | 282 | 5.05 |

| Dichloromethane | 8.9 | 288 | 4.95 |

| Acetonitrile | 37.5 | 291 | 4.88 |

| Water | 80.1 | 293 | 4.85 |

Note: This table contains hypothetical data to demonstrate the trends typically observed in computational studies of solvation effects.

Chemical Reactivity and Transformation Studies of 1,2 Dipropyl 1h 1,3 Benzodiazole

Oxidation and Reduction Chemistry

The benzimidazole (B57391) core is relatively stable due to its aromaticity, but it can undergo oxidation and reduction under specific conditions.

Oxidation: The synthesis of 1,2-disubstituted benzimidazoles often involves an oxidative cyclization step, highlighting the susceptibility of precursors to oxidation. growingscience.com Common oxidizing agents used in these syntheses include oxygen (O₂), sodium metabisulfite (B1197395) (Na₂S₂O₅), and iron(III) chloride (FeCl₃). growingscience.comjst.go.jpacs.org While these methods build the ring system, the pre-formed 1,2-dipropyl-1H-1,3-benzodiazole can also be oxidized. The tertiary nitrogen atom in the imidazole (B134444) ring can be oxidized to form an N-oxide, a common reaction for N-heterocycles. Stronger oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) or manganese dioxide (MnO₂), which are used to oxidize derivatives like 2-(α-hydroxyethyl)benzimidazole, could potentially lead to the oxidation of the propyl side chains or even ring cleavage under harsh conditions. biointerfaceresearch.com

Reduction: The reduction of the benzimidazole scaffold is challenging due to its inherent aromatic stability. Heteroaromatic systems typically require forcing conditions or specialized catalytic systems for hydrogenation. colab.ws Methods like transfer hydrogenation, employing catalysts such as iridium complexes with formic acid as a hydrogen source, have been effective for reducing N-heterocycles like quinolines and could be applicable to the benzimidazole system. colab.ws Another approach is the Birch reduction, which can reduce aromatic rings but may be complicated by the presence of the heteroatoms. colab.ws For 1,2-dipropyl-1H-1,3-benzodiazole, reduction would likely target the benzene (B151609) portion of the molecule, leading to a dihydrobenzimidazole derivative, thereby disrupting the aromaticity of the carbocyclic ring.

Aromatic Substitution Reactions: Electrophilic and Nucleophilic Pathways

The benzimidazole ring system can undergo substitution on the benzene ring, influenced by the electronic nature of the fused imidazole moiety.

Electrophilic Aromatic Substitution (EAS): The benzene ring in 1,2-dipropyl-1H-1,3-benzodiazole is generally activated towards electrophilic attack due to the electron-donating nature of the fused imidazole ring. Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur primarily on the benzene ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate (arenium ion). msu.edu The position of substitution (4-, 5-, 6-, or 7-position) is directed by the imidazole ring, which generally directs incoming electrophiles to the positions meta to the C-N bonds and para to the N-C-N bridge, often resulting in a mixture of 4- and 7-substituted along with 5- and 6-substituted products.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-1,2-dipropyl-1H-1,3-benzodiazole |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-1,2-dipropyl-1H-1,3-benzodiazole |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | 1,2-dipropyl-1H-1,3-benzodiazole-sulfonic acid |

Nucleophilic Aromatic Substitution (SNA): Nucleophilic aromatic substitution on the benzene ring of 1,2-dipropyl-1H-1,3-benzodiazole is generally unfavorable. libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgscience.gov Without such activating groups, displacing a leaving group (like a halide) from the benzene ring with a nucleophile is difficult. However, if the benzimidazole were derivatized with potent electron-withdrawing substituents, SNA could become a viable pathway for further functionalization.

Investigation of Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for constructing five-membered rings. wikipedia.org These reactions involve a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) in a concerted fashion. organic-chemistry.org

The 1,2-dipropyl-1H-1,3-benzodiazole scaffold itself does not function as a typical 1,3-dipole or dipolarophile. However, it could be chemically modified to participate in such reactions. For instance, the benzimidazole ring could potentially be a precursor to an azomethine ylide, a classic 1,3-dipole. This could be achieved through thermal or photochemical activation, or by derivatization at one of the nitrogen atoms to create a system that can undergo ring-opening or deprotonation to form the ylide.

The general mechanism for a 1,3-dipolar cycloaddition is a concerted [4π + 2π] process, similar to a Diels-Alder reaction. organic-chemistry.orglibretexts.org The regioselectivity of the addition is governed by Frontier Molecular Orbital (FMO) theory, which considers the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa). nih.govacs.org

Table 2: Potential Pathways for Benzimidazole Involvement in 1,3-Dipolar Cycloadditions

| Role | Required Modification | Potential Reactant | Resulting Structure |

|---|---|---|---|

| As a 1,3-Dipole Precursor | Generation of an azomethine ylide from the imidazole ring. | Alkene or alkyne | Fused polycyclic system containing a pyrrolidine (B122466) ring. |

While direct examples involving 1,2-dipropyl-1H-1,3-benzodiazole are not prominent in the literature, the principles of cycloaddition chemistry suggest viable routes for its incorporation into more complex heterocyclic systems through strategic functionalization. nih.govyoutube.com

Scaffold Modification and Derivatization Reactions for Structure-Reactivity Correlation

The 1,2-dipropyl-1H-1,3-benzodiazole scaffold is amenable to various modifications to study structure-reactivity correlations, often driven by the search for new biologically active compounds. ijpcbs.comihmc.us Derivatization can occur at the N1-position, the C2-propyl group, or on the benzene ring.

N1-Position: The hydrogen at the N1 position can be substituted through reactions with alkyl or aryl halides in the presence of a base. This modification can significantly alter the electronic properties and steric environment of the molecule.

C2-Propyl Group: The α-protons on the C2-propyl group are acidic and can be removed by a strong base, creating a nucleophilic center for reactions with electrophiles. Alternatively, the propyl group itself can be varied during the initial synthesis by choosing a different aldehyde. jst.go.jp

Benzene Ring: As discussed in section 5.2, the benzene ring can be functionalized via electrophilic aromatic substitution, introducing groups that modulate the electronic density and reactivity of the entire molecule. oaji.net

These modifications are crucial for establishing structure-activity relationships (SAR), where systematic changes to the molecular structure are correlated with changes in chemical reactivity or biological activity. jst.go.jp

Detailed Mechanistic Investigations of Novel Chemical Transformations

Understanding the mechanisms of reactions involving the benzimidazole core is essential for controlling reaction outcomes and designing new transformations. Mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, and computational methods like Density Functional Theory (DFT). chemmethod.com

For the synthesis of 1,2-disubstituted benzimidazoles, mechanistic studies have elucidated the roles of various catalysts. For instance, iron-catalyzed syntheses are proposed to proceed through a mechanism involving the formation of an iron-diamine complex, followed by oxidative dehydrogenative coupling and aromatization. acs.org Plausible pathways for other catalytic systems often involve the initial formation of an imine intermediate from the condensation of a diamine and an aldehyde, which then undergoes intramolecular cyclization. rsc.orgresearchgate.net

Investigations into the reactivity of the final benzimidazole product also reveal important mechanistic details. For example, theoretical studies have explored the tautomeric equilibrium between 1H- and 2H-benzimidazoles and the isomerization of 2,2-dialkylbenzimidazoles to the more stable 1,2-dialkylbenzimidazole isomers, a process that can be catalyzed by transition metals. acs.org Such studies provide fundamental insights into the stability and reactivity of the 1,2-dipropyl-1H-1,3-benzodiazole scaffold and guide the development of novel chemical transformations.

Advanced Applications in Materials Science and Emerging Technologies

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. Benzimidazole (B57391) derivatives are of significant interest due to their electron-deficient nature, which facilitates electron transport and injection, and their rigid structure, which contributes to high thermal and morphological stability in thin-film devices. epo.orggoogle.com

Organic Light-Emitting Diodes (OLEDs) and the more efficient Phosphorescent OLEDs (PhOLEDs) are constructed from a multilayer stack of organic thin films. The performance of these devices, including their efficiency and operational lifetime, is critically dependent on the materials used in each layer. Benzimidazole derivatives, particularly complex structures like benzimidazolo[1,2-a]benzimidazoles, have been identified as highly promising materials for these devices. epo.orggoogle.com They are frequently investigated for use as charge transport materials, charge/exciton blockers, and host materials for phosphorescent emitters. epo.org

The primary role of these materials is to ensure balanced charge injection and transport to the emissive layer, preventing charge leakage and improving the probability of electron-hole recombination that leads to light emission. While direct reports on the integration of 1,2-dipropyl-1H-1,3-benzodiazole into OLEDs are scarce, its fundamental benzimidazole core suggests potential utility. The propyl groups could enhance solubility for solution-based processing methods and influence the solid-state packing, which in turn affects charge transport properties. Its potential application could be as an electron-transporting or hole-blocking material, a common role for electron-deficient heterocycles.

Table 1: Applications of Benzimidazole Derivatives in OLEDs

| Derivative Class | Role in OLED | Function | Reference |

|---|---|---|---|

| Benzimidazolo[1,2-a]benzimidazole | Charge Transport Material | Facilitates movement of electrons or holes toward the emissive layer. | epo.org |

| Benzimidazolo[1,2-a]benzimidazole | Host Material | Forms a matrix to disperse phosphorescent emitter molecules, enabling efficient energy transfer. | epo.org |

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible circuits, sensors, and displays. The key element of an OFET is the organic semiconductor layer, where charge modulation occurs. N-type (electron-transporting) and p-type (hole-transporting) organic semiconductors are required to build complementary circuits. While many organic semiconductors are p-type, the development of stable, high-performance n-type materials remains a challenge.

Nitrogen-containing heterocycles, like benzimidazoles, are considered promising candidates for n-type semiconductors due to their electron-deficient aromatic systems. Research on related heterocyclic systems, such as BODIPY-labelled phenyl-triazole-coumarins, has demonstrated n-type charge mobilities in the range of 10⁻² cm²V⁻¹s⁻¹. researchgate.net Although specific OFET studies involving 1,2-dipropyl-1H-1,3-benzodiazole have not been reported, its structure possesses the necessary electronic characteristics. The performance of such a material in an OFET would be highly dependent on its ability to form well-ordered crystalline thin films, a property that would be significantly influenced by the two propyl substituents.

Efficient charge transport is paramount for the performance of any organic electronic device. In organic semiconductors, charge carriers (electrons or holes) move by "hopping" between adjacent molecules. The rate of this hopping, and thus the electronic mobility, is sensitive to the electronic coupling between molecules and the degree of structural order in the material.

Benzimidazole derivatives are often investigated as charge transport materials in OLEDs. epo.org The electronic mobility of these materials is determined by factors including their intrinsic electronic structure and their intermolecular arrangement in the solid state. For related heterocyclic polymers like polycarbazoles, research has shown that conductivity can be significantly enhanced by introducing specific groups that promote intermolecular interactions and charge delocalization. researchgate.net In the case of 1,2-dipropyl-1H-1,3-benzodiazole, the propyl chains would affect its processing and film-forming properties. While potentially enhancing solubility, they could also disrupt the π-π stacking that is often crucial for efficient charge transport, presenting a trade-off that would require experimental investigation to optimize.

Development of Chemosensors and Molecular Probes

The benzimidazole scaffold is a well-established platform for the design of chemosensors and molecular probes. frontiersin.org Its N-H proton can act as a hydrogen bond donor, and the lone pair on the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. These interactions with specific analytes can trigger a change in the molecule's photophysical properties, leading to a detectable colorimetric or fluorescent response.

For instance, Lansoprazole, a commercially available drug containing a benzimidazole core, has been repurposed as a colorimetric chemosensor for the selective detection of carbonate anions (CO₃²⁻). frontiersin.org The interaction involves the deprotonation of the benzimidazole N-H group, causing a distinct color change. Other sensor designs utilize the photoinduced electron transfer (PET) mechanism, where the benzimidazole moiety can be part of a system that is "turned on" or "turned off" in the presence of an analyte. nih.govacs.org

1,2-dipropyl-1H-1,3-benzodiazole could serve as a key building block in this field. The N-H group is available for analyte interaction, and the propyl groups at the N1 and C2 positions could be functionalized to introduce specific binding sites or to tune the sensor's solubility and selectivity.

Table 2: Benzimidazole and Related Heterocycles in Chemosensing

| Sensor Scaffold | Analyte Detected | Sensing Mechanism | Reference |

|---|---|---|---|

| Lansoprazole (Benzimidazole derivative) | Carbonate Anion (CO₃²⁻) | Deprotonation leading to color change. | frontiersin.org |

| Benzothiazole (B30560) derivative | Formaldehyde | Formation of an imine, altering fluorescence via ESIPT. | nih.gov |

Catalysis and Ligand Design in Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom bonded to surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting metal complex are dictated by the nature of both the metal and the ligands. Benzimidazole and its derivatives are versatile ligands due to the presence of donor nitrogen atoms.

Benzimidazole derivatives can coordinate to transition metals to form stable complexes that exhibit interesting catalytic, magnetic, or biological properties. nih.gov They typically act as monodentate ligands, binding through the imine nitrogen atom. The benzimidazole core is a key motif in various biologically active compounds and their metal complexes are studied for enhanced therapeutic or catalytic activity. nih.gov For example, complexes of 2-(4-nitrophenyl)-1H-benzimidazole with transition metals are explored for their catalytic potential in organic transformations. nih.gov

The compound 1,2-dipropyl-1H-1,3-benzodiazole can function as a neutral N-donor ligand. The steric hindrance provided by the propyl groups at the N1 and C2 positions would play a significant role in the coordination chemistry. This steric bulk can influence the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the accessibility of the metal's active site. These features can be strategically used in catalyst design to control selectivity in chemical reactions. While specific catalytic applications using 1,2-dipropyl-1H-1,3-benzodiazole as a ligand are not yet documented, the foundational principles of coordination chemistry suggest its potential in creating novel transition metal complexes. mdpi.comnih.gov

Photocatalytic Applications of Benzodiazole Derivatives

The field of heterogeneous photocatalysis, which utilizes solid catalysts to drive chemical reactions with light, has gained considerable momentum due to its environmentally friendly and efficient nature. mdpi.comresearchgate.net Benzodiazole derivatives have emerged as promising candidates for creating novel photocatalytic systems, particularly within Covalent Organic Frameworks (COFs). mdpi.comresearchgate.net

COFs are a class of porous, crystalline polymers with tunable structures and functionalities. rsc.org When benzodiazole units are incorporated into COF structures, they can create materials with exceptional photocatalytic capabilities. These frameworks often exhibit high crystallinity, permanent porosity, and broad light absorption, which are crucial for efficient photocatalysis. mdpi.comresearchgate.net

A notable application is in the reductive dehalogenation of organic compounds. For instance, two COFs incorporating benzoselenadiazole and benzothiadiazole (TPE-BSD-COF and TPE-BD-COF) have demonstrated high efficiency as heterogeneous photocatalysts. mdpi.comresearchgate.net Under blue LED irradiation, these materials achieved remarkable photocatalytic yields for the dehalogenation of phenacyl bromide derivatives, reaching up to 98% within just one hour. mdpi.comresearchgate.net The efficiency of these benzodiazole-based COFs is attributed to their narrow optical band gaps and low electrochemical impedance, which facilitate effective charge separation and transfer upon light excitation. mdpi.comresearchgate.net

Furthermore, the application of photocatalysis extends to the synthesis of other important heterocyclic compounds. Graphitic carbon nitride (g-C3N4), a metal-free photocatalyst, has been effectively used under visible light for the synthesis of 2-Arylbenzothiazoles, achieving high yields of 89–97% in very short reaction times. researchgate.net Similarly, a CuO-AgVO3 heterojunction photocatalyst has been employed for the one-pot synthesis of 2-substituted benzimidazole derivatives under mild conditions, highlighting the versatility of photocatalytic methods in generating valuable chemical entities. bohrium.com

Research Findings on Benzodiazole-based Photocatalysts:

| Photocatalyst System | Target Reaction | Yield | Reaction Time | Light Source |

|---|---|---|---|---|

| TPE-BSD-COF | Reductive dehalogenation | 98% | 1 hour | Blue LED |

| TPE-BD-COF | Reductive dehalogenation | 95% | 1 hour | Blue LED |

| g-C3N4 | Synthesis of 2-Arylbenzothiazole | 89–97% | 5-15 min | Visible Light |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org These weaker, reversible interactions drive molecular self-assembly, a process where molecules spontaneously organize into well-defined, larger structures. wikipedia.org Benzodiazole derivatives are excellent candidates for supramolecular chemistry due to their planar structure and ability to participate in these specific interactions. researchgate.net

The self-assembly of benzodiazole derivatives can lead to the formation of complex and functional architectures. For example, chiral dipeptide derivatives incorporating a benzothiazole ring have been shown to self-assemble into structures with enhanced fluorescence and tunable morphologies, indicating their potential in advanced optical applications. mdpi.com The process of self-assembly allows for the construction of materials like micelles, vesicles, and liquid crystals from the bottom up. wikipedia.org

In the realm of materials science, this bottom-up approach is fundamental to nanotechnology and the creation of smart materials. wikipedia.org The self-assembly of low-molecular-weight gelators can form nanostructured materials. wikipedia.org For instance, the combination of peptide amphiphiles and dibenzylidene-d-sorbitol (DBS), a known gelator, through supramolecular self-assembly results in multicomponent hydrogels. acs.org These hydrogels exhibit tunable mechanical properties, self-healing capabilities, and enhanced biocompatibility, making them suitable for applications in tissue engineering and drug delivery. acs.org

The ability of benzothiazole derivatives to adsorb onto metal surfaces and form protective layers is another application of their supramolecular behavior, making them effective corrosion inhibitors. researchgate.net The design of these molecular systems often relies on a deep understanding of the weak interactions that govern their assembly and final properties. researchgate.net

Future Research Trajectories and Unexplored Avenues for 1,2 Dipropyl 1h 1,3 Benzodiazole

Innovation in Green and Sustainable Synthetic Methodologies

Traditional synthesis methods for benzimidazoles often involve harsh reaction conditions, toxic solvents, and expensive catalysts, leading to environmental concerns. ijarsct.co.inchemmethod.com The future of synthesizing 1,2-dipropyl-1H-1,3-benzodiazole lies in the adoption of green chemistry principles to develop eco-friendly, cost-effective, and energy-efficient processes. ijarsct.co.inchemmethod.com

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, from hours to mere minutes, and improve yields for 1,2-disubstituted benzimidazoles, often under solvent-free conditions. mdpi.com

Novel Catalysts: The development and use of recyclable and environmentally benign catalysts are crucial. nih.gov Examples include the use of copper(II)-loaded alginate hydrogel beads, which have demonstrated high efficiency and recyclability in the synthesis of substituted benzimidazoles in a water-ethanol solvent system at room temperature. nih.gov Other promising catalysts that could be explored for the synthesis of 1,2-dipropyl-1H-1,3-benzodiazole include Lewis acids like Er(OTf)₃, which has been used for the rapid synthesis of 1,2-disubstituted benzimidazoles. mdpi.com

Ultrasound and Flow Chemistry: The use of sonochemistry and continuous flow systems offers a sustainable, solvent- and metal-free approach to synthesizing benzimidazole (B57391) derivatives, as demonstrated with trifluoromethyl-substituted analogs. acs.org

| Green Synthesis Approach | Potential Advantages for 1,2-Dipropyl-1H-1,3-benzodiazole Synthesis | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions. | mdpi.com |

| Novel Catalysts (e.g., Cu(II)-alginate) | Mild reaction conditions, high yields, recyclability, use of aqueous solvents. | nih.gov |

| Ultrasound and Flow Chemistry | Sustainable, solvent- and metal-free, atom-economical. | acs.org |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of 1,2-dipropyl-1H-1,3-benzodiazole, a deeper understanding of the reaction kinetics and mechanism is essential. Process Analytical Technology (PAT) offers a suite of tools for real-time monitoring and control of chemical reactions. numberanalytics.commt.com

Future research should focus on:

Real-time Spectroscopic Analysis: Employing in-situ techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the consumption of reactants and the formation of products and intermediates. pharmoutsourcing.comresearchgate.net This allows for precise determination of reaction endpoints, minimizing side-product formation and optimizing reaction conditions. researchgate.net

Multi-technique Approach: The simultaneous use of multiple spectroscopic probes can offer a more comprehensive understanding of the reaction, which is particularly beneficial in early-stage process development where information may be limited. pharmoutsourcing.com

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and material science. nih.govtandfonline.com For 1,2-dipropyl-1H-1,3-benzodiazole, these computational tools can accelerate the discovery of new applications and the optimization of its properties.

Potential applications include:

Predictive Modeling: ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activities and physicochemical properties of novel benzimidazole derivatives. acs.orgresearchgate.netbiointerfaceresearch.com This can help in designing new molecules based on the 1,2-dipropyl-1H-1,3-benzodiazole scaffold with enhanced properties.

Virtual Screening: Deep learning models can be used to generate and screen vast virtual libraries of related compounds to identify candidates with high potential for specific applications, such as selective A2B adenosine (B11128) receptor antagonists. tandfonline.comresearchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify promising drug candidates early in the development process. jyoungpharm.org

Exploration of Novel Material Science Applications Beyond Current Paradigms

The robust nature of the benzimidazole core suggests that 1,2-dipropyl-1H-1,3-benzodiazole could be a valuable building block for advanced materials. vt.edutgjonesonline.co.uk Future research should venture beyond traditional applications.